molecular formula C22H14ClFN2O3 B6500481 3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 862977-54-6

3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6500481
CAS No.: 862977-54-6
M. Wt: 408.8 g/mol
InChI Key: YRRKSBZLSMOWSS-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CBF2C) is a novel compound with a wide range of applications in the field of medical and scientific research. CBF2C is a synthetic compound that is composed of two heterocyclic rings, the benzofuran and the benzamide, linked by a carbon-carbon bond. It has been shown to be an effective inhibitor of a variety of enzymes and has been used in a number of laboratory and clinical experiments.

Mechanism of Action

3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has been shown to inhibit a variety of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. Additionally, this compound has been shown to interact with cell membrane components, such as phospholipids, and may affect the structure and function of the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, which can have a wide range of effects on the body. Additionally, this compound has been shown to interact with cell membrane components, which can affect the structure and function of the cell membrane.

Advantages and Limitations for Lab Experiments

3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high selectivity for certain enzymes, which allows researchers to target specific proteins or cell membrane components. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not water-soluble and must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide. One potential application is in the development of drugs that target specific proteins or cell membrane components. Additionally, this compound could be used in the study of the structure and function of proteins and cell membranes, as well as in the development of drugs that target specific enzymes. Furthermore, this compound could be used in the development of drugs that target specific metabolic pathways, such as those involved in cancer or other diseases. Finally, this compound could be used in the development of drugs that target specific receptors or other cellular components.

Synthesis Methods

3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process using a variety of chemical reagents. The first step involves the reaction of 2-chlorobenzamide and 2-fluorophenylboronic acid in the presence of a catalyst. This yields the desired product, this compound. The second step involves the reaction of the benzofuran with an amine, such as ethylenediamine, to yield the desired product.

Scientific Research Applications

3-(2-chlorobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has been used in a number of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases, kinases, and phosphatases. It has also been used in the study of the structure and function of proteins and in the development of drugs that target specific proteins. Additionally, this compound has been used in the study of the structure and function of cell membranes and in the development of drugs that target specific cell membrane components.

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRKSBZLSMOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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